molecular formula C8H7BrN2O B1456856 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 881841-53-8

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B1456856
CAS RN: 881841-53-8
M. Wt: 227.06 g/mol
InChI Key: KRBUYVZVAOWCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 . It is a purple solid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol”, has been a subject of research in the past decade . The focus has been on developing metal-free direct synthesis methods due to their ecological benefits . The synthesis process is influenced by the substituents of the reactants .


Molecular Structure Analysis

The InChI code for “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is 1S/C8H7BrN2O/c9-7-2-1-3-8-10-6 (5-12)4-11 (7)8/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are complex and depend on various factors . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Physical And Chemical Properties Analysis

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” has a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.4±3.0 kJ/mol, and it has a flash point of 115.4±23.2 °C . The compound has a molar refractivity of 38.5±0.3 cm3 and a polar surface area of 33 Å2 .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines, which are crucial in medicinal chemistry due to their biological and therapeutic value . The process involves C–C bond cleavage promoted by I2 and TBHP in toluene under mild and metal-free conditions .

Development of 3-Bromoimidazo[1,2-a]pyridines

3-Bromoimidazo[1,2-a]pyridines are obtained via one-pot tandem cyclization/bromination in ethyl acetate. This versatile compound can be further transformed into other skeletons, expanding its utility in synthetic organic chemistry .

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety is a common pharmacophore in many molecules with significant biological activity. Its incorporation into drug design can lead to compounds with potential therapeutic applications .

Biological Evaluation as Antifibrotic Agents

Compounds derived from imidazo[1,2-a]pyridines have been investigated for their anti-fibrotic activity. This research could lead to the development of new treatments for fibrotic diseases .

Intermediate in Organic Synthesis

During the synthesis of certain compounds, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol can act as an intermediate, particularly in the formation of imidazopyridine derivatives which have been specified as key products in various chemical reactions .

Mechanistic Studies in Chemodivergent Reactions

The compound has been used to study the mechanisms of chemodivergent reactions, providing insights into the synthesis of different classes of compounds from a single set of starting materials .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines, including “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol”, involve the development of eco-friendly metal-free direct formation of derivatives . This is driven by the need to address ecological concerns and improve the efficiency of the synthesis process .

properties

IUPAC Name

(5-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBUYVZVAOWCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856775
Record name (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881841-53-8
Record name (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 4
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 5
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.